The Discovery and History of Orexin B in Murine Models: A Technical Guide
The Discovery and History of Orexin B in Murine Models: A Technical Guide
Abstract: The discovery of the orexin neuropeptide system in 1998 marked a significant turning point in our understanding of sleep, arousal, and feeding behaviors. This technical guide provides an in-depth exploration of the pivotal role that mouse models have played in elucidating the function of Orexin B, from its initial discovery to the characterization of its physiological roles. Tailored for researchers, scientists, and professionals in drug development, this document details the core experimental protocols, summarizes key quantitative data, and visually represents the associated biological pathways and experimental workflows.
Introduction: The Dawn of the Orexin Era
In 1998, the scientific community witnessed the near-simultaneous discovery of a novel neuropeptide system by two independent research groups. One group, led by Luis de Lecea and colleagues, identified the peptides in the hypothalamus and named them "hypocretins" due to their hypothalamic origin and resemblance to the secretin family of peptides.[1][2] Concurrently, Takeshi Sakurai and his team, working in Masashi Yanagisawa's laboratory, isolated the same peptides while searching for the endogenous ligands of orphan G-protein coupled receptors (GPCRs).[3][4] They dubbed them "orexins" from the Greek word "orexis," meaning appetite, reflecting their initial observed role in stimulating food intake.[1][3]
This newly discovered system consists of two peptides, Orexin A (also known as Hypocretin-1) and Orexin B (Hypocretin-2), which are derived from a common precursor protein, prepro-orexin.[2][5] These peptides exert their effects through two distinct G-protein coupled receptors: the Orexin-1 receptor (OX1R) and the Orexin-2 receptor (OX2R).[1][5] An essential early finding was the differential binding affinity of the two peptides for their receptors. Orexin A binds to both OX1R and OX2R with high affinity, whereas Orexin B shows a higher affinity for OX2R.[1] This guide will focus specifically on the discovery and historical investigation of Orexin B, with a particular emphasis on the invaluable contributions of murine models.
The Pivotal Role of Mouse Models in Orexin B Research
The development of genetically modified mouse models was instrumental in unraveling the complex functions of the orexin system. These models allowed researchers to move beyond in vitro characterization and explore the in vivo consequences of orexin signaling disruption.
Generation of Orexin Knockout Mice
A landmark achievement in orexin research was the generation of prepro-orexin knockout mice by Chemelli et al. in 1999.[5][6][7] These mice, lacking both Orexin A and Orexin B, exhibited a striking phenotype that closely resembled human narcolepsy, a sleep disorder characterized by excessive daytime sleepiness and cataplexy (sudden loss of muscle tone).[6][8][9] This discovery shifted the primary research focus from feeding to the regulation of sleep and wakefulness.[5]
Subsequently, individual knockout mouse lines for each receptor, OX1R and OX2R, as well as double knockout mice, were developed.[10] Studies on these mice revealed that while the loss of OX1R had milder effects on sleep, the absence of OX2R signaling was primarily responsible for the narcoleptic phenotype, highlighting the critical role of Orexin B's preferred receptor in maintaining wakefulness.[11]
Key Experimental Protocols in Orexin B Mouse Research
The following sections detail the fundamental experimental methodologies that have been employed to study the function of Orexin B in mice.
Generation of Orexin Knockout Mice
The creation of mice lacking the prepro-orexin gene was a foundational experiment. The general workflow for generating such a model is outlined below.
Figure 1: Workflow for Generating Orexin Knockout Mice.
Immunohistochemistry for Orexin Neuron Visualization
Immunohistochemistry (IHC) is a crucial technique to identify and quantify orexin-producing neurons in the mouse hypothalamus.
Protocol:
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Tissue Preparation: Mice are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). Brains are then extracted, post-fixed in 4% PFA, and cryoprotected in a sucrose solution.
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Sectioning: Coronal sections of the hypothalamus (typically 30-40 µm thick) are cut using a cryostat or vibratome.
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Antigen Retrieval (if necessary): Sections may be treated with a solution like sodium citrate buffer at an elevated temperature to unmask the antigenic sites.
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Blocking: Sections are incubated in a blocking solution (e.g., PBS with normal goat serum and Triton X-100) to prevent non-specific antibody binding.
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Primary Antibody Incubation: Sections are incubated with a primary antibody specific for Orexin A or Orexin B (often Orexin A antibodies are used to identify the neurons as they are produced in the same cells) overnight at 4°C.
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Secondary Antibody Incubation: After washing, sections are incubated with a fluorescently-labeled secondary antibody that binds to the primary antibody.
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Mounting and Imaging: Sections are mounted on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI) and imaged using a fluorescence or confocal microscope.
EEG and EMG Recording for Sleep Analysis
To characterize the sleep-wake phenotype of orexin knockout mice, electroencephalography (EEG) and electromyography (EMG) recordings are essential.[12][13]
Surgical Implantation of Electrodes:
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Mice are anesthetized and placed in a stereotaxic frame.
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For EEG, small stainless-steel screws are implanted into the skull over specific cortical areas (e.g., frontal and parietal cortices).
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For EMG, two fine wires are inserted into the nuchal (neck) muscles.
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The electrodes are connected to a headmount which is secured to the skull with dental cement.
Recording and Analysis:
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After a recovery period, mice are connected to a recording cable in their home cage.
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EEG and EMG signals are continuously recorded for at least 24 hours.
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The recordings are scored in short epochs (e.g., 10-20 seconds) as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep based on the EEG and EMG characteristics.[12]
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Cataplexy is identified as periods of muscle atonia during wakefulness, often accompanied by a theta-dominant EEG.[12]
Behavioral Assays
A battery of behavioral tests is used to assess the broader physiological and psychological functions of Orexin B.
This test is used to assess behavioral despair, which can be relevant in studies of depression-like phenotypes.[14][15][16][17][18]
Protocol:
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A cylindrical tank is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.
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The mouse is gently placed in the water for a 6-minute session.
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The session is video-recorded.
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The duration of immobility (floating without active swimming or struggling) is scored, typically during the last 4 minutes of the test.
This assay evaluates social behavior and can reveal deficits in sociability or social novelty preference.[19][20][21][22][23]
Three-Chamber Social Interaction Protocol:
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The apparatus consists of a three-chambered box with openings between the chambers.
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Habituation: The subject mouse is allowed to freely explore all three empty chambers.
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Sociability Test: A novel "stranger" mouse is placed in a wire cage in one of the side chambers, and an empty wire cage is placed in the other. The time the subject mouse spends in each chamber and interacting with each cage is recorded.
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Social Novelty Test: A new stranger mouse is placed in the previously empty cage. The time the subject mouse spends interacting with the now-familiar mouse versus the novel mouse is measured.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on Orexin B in mice.
| Parameter | Value | Species/Model | Reference |
| Orexin Receptor Binding Affinity (Ki) | |||
| Orexin B for OX1R | ~680 nM | Rat | [1] |
| Orexin B for OX2R | ~36 nM | Rat | [1] |
| Prepro-orexin mRNA Expression | |||
| Location | Lateral Hypothalamus | Mouse | [24][25] |
| Sleep Architecture in Orexin Knockout Mice | |||
| Wake bout duration | Significantly decreased | Mouse | [6] |
| NREM sleep bout duration | Significantly decreased | Mouse | [6] |
| Sleep-onset REM periods | Present | Mouse | [12] |
| Cataplexy | Present | Mouse | [6][9] |
Signaling Pathways and Experimental Workflows
Visual representations of the Orexin B signaling pathway and a typical experimental workflow for studying its function are provided below.
Orexin B Signaling Pathway
Orexin B, through its primary receptor OX2R, activates multiple intracellular signaling cascades.
Figure 2: Simplified Orexin B Signaling Pathway via OX2R.
Experimental Workflow for Phenotypic Analysis of Orexin Knockout Mice
A typical experimental pipeline for investigating the consequences of Orexin B deficiency in mice is illustrated below.
Figure 3: Experimental Workflow for Phenotypic Analysis.
Conclusion and Future Directions
The study of Orexin B in mouse models has been fundamental to our current understanding of its critical role in maintaining wakefulness and regulating sleep. The initial discovery, followed by the development of sophisticated genetic tools and detailed experimental protocols, has provided a deep insight into the neurobiology of the orexin system. The narcoleptic phenotype of orexin-deficient mice has not only provided a valuable model for studying this human disorder but has also paved the way for the development of novel therapeutics targeting the orexin receptors.
Future research will likely focus on dissecting the specific neural circuits through which Orexin B exerts its effects, utilizing advanced techniques such as optogenetics and chemogenetics in freely behaving mice. Furthermore, a deeper understanding of the downstream signaling pathways and the potential for biased agonism at the OX2R could lead to the development of more targeted and effective treatments for sleep disorders and potentially other conditions influenced by the orexin system. The foundational work in mouse models described in this guide will undoubtedly continue to be the bedrock upon which these future discoveries are built.
References
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